molecular formula C19H23NO5 B5019118 1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

Cat. No.: B5019118
M. Wt: 345.4 g/mol
InChI Key: LCOBUNDASSLUDZ-UHFFFAOYSA-N
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Description

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of an ethoxyphenoxy group, a butoxy group, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenol with 1-bromo-4-methyl-2-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-[4-(4-aminophenoxy)butoxy]-4-methyl-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrophenol.

Scientific Research Applications

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is utilized in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ethoxy and butoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene
  • 1-[4-(4-ethoxyphenoxy)butoxy]-4-nitrobenzene

Uniqueness

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in scientific research.

Properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-3-23-16-7-9-17(10-8-16)24-12-4-5-13-25-19-11-6-15(2)14-18(19)20(21)22/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOBUNDASSLUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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